N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine
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Overview
Description
N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine is an organic compound characterized by the presence of a dichlorophenyl group and a phenylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with phenylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine can be compared with other similar compounds, such as:
N-[(2,4-dichlorophenyl)methyl]-1-phenylethylamine: Similar structure but with different substituents.
N-[(2,4-dichlorophenyl)methyl]-1-phenylpropanamine: Differing by the length of the carbon chain.
N-[(2,4-dichlorophenyl)methyl]-1-phenylbutanamine: Another similar compound with a longer carbon chain.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N/c1-11(12-5-3-2-4-6-12)18-10-13-7-8-14(16)9-15(13)17/h2-9,11,18H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICFGTKHQQCELD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374154 |
Source
|
Record name | AN-329/15537171 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356531-87-8 |
Source
|
Record name | AN-329/15537171 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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